molecular formula C12H23NO2 B1388773 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine CAS No. 946760-78-7

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Cat. No.: B1388773
CAS No.: 946760-78-7
M. Wt: 213.32 g/mol
InChI Key: KZTXXCCGELOEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is a synthetic piperidine derivative characterized by a tetrahydrofuran (THF) methoxyethyl substituent attached to the piperidine ring. This compound is structurally notable for its oxygen-containing heterocyclic moiety (tetrahydrofuran) linked via an ethyl chain to the nitrogen atom of the piperidine core. It is listed in international controlled substance databases, such as the Multilingual Dictionary of Narcotic Drugs and Psychotropic Substances, where it is identified as Furethidine carbonsäureethyl ester, a derivative of the opioid furethidine .

Properties

IUPAC Name

3-[2-(oxolan-2-ylmethoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-11(9-13-6-1)5-8-14-10-12-4-2-7-15-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTXXCCGELOEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using Tetrahydro-2-furanylmethoxyalkyl Halides

One common approach is the alkylation of piperidine nitrogen or hydroxyl groups with tetrahydro-2-furanylmethoxyalkyl halides (such as bromides or chlorides). This involves:

  • Synthesizing the tetrahydro-2-furanylmethoxyalkyl halide by reacting tetrahydro-2-furanmethanol with a halogenating agent (e.g., PBr3 or SOCl2).
  • Reacting the halide with 3-(2-hydroxyethyl)piperidine or piperidine under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as DMF or THF.
  • Heating under reflux or at room temperature depending on reactivity to afford the ether linkage.

This method benefits from straightforward reaction conditions and good yields when optimized.

Base-Promoted Nucleophilic Substitution in DMF

Research shows that potassium hydroxide (KOH) in DMF is effective for base-promoted nucleophilic substitution reactions involving piperidine derivatives and alkoxy intermediates. For example, a reaction mixture of piperidine, tetrahydro-2-furanylmethoxyalkyl intermediate, and KOH in DMF at elevated temperatures (80–100 °C) for 2–3 hours yields the target compound in good purity and yield.

Use of Catalysts and Solvent Effects

  • Catalysts such as para-toluenesulfonic acid (p-TSA) have been used in related etherification reactions to improve diastereoselectivity and yield, especially in metal-free conditions.
  • Solvent choice (DMF, THF, ethanol mixtures) influences reaction kinetics and product purity. DMF is preferred for its ability to solubilize both organic and inorganic reagents and facilitate nucleophilic substitution.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Halogenation of tetrahydro-2-furanmethanol PBr3 or SOCl2, inert atmosphere 0–25 °C 1–2 hours 80–90 Formation of tetrahydro-2-furanylmethyl halide intermediate
Nucleophilic substitution with piperidine derivative Piperidine, KOH, DMF 80–100 °C 2–3 hours 70–85 Base-promoted alkylation
Acid or catalyst-assisted etherification p-TSA catalyst, DMF/CH3CN solvent mixture Reflux (80–100 °C) 3–6 hours 65–80 Metal-free, stereoselective

Mechanistic Insights and Research Findings

  • The nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the tetrahydro-2-furanylmethoxyalkyl halide, displacing the halide and forming the ether linkage.
  • Electron-donating substituents on the furan ring can enhance reactivity, while electron-withdrawing groups may reduce yield.
  • The reaction proceeds with high regioselectivity due to the nucleophilicity of the piperidine nitrogen and the good leaving ability of halides.
  • Metal-free acid catalysis (e.g., p-TSA) can facilitate ether bond formation via protonation and activation of the hydroxyl group, improving stereoselectivity and environmental compatibility.

Characterization and Purification

  • The final compound is typically purified by recrystallization from methanol or by silica gel chromatography using ethyl acetate/petroleum ether mixtures.
  • Characterization is performed using ^1H NMR, ^13C NMR, mass spectrometry, and IR spectroscopy to confirm the ether linkage and the integrity of the tetrahydrofuran and piperidine moieties.

Summary Table of Preparation Routes

Method Key Reagents Catalyst/Base Solvent Temperature Yield (%) Advantages Disadvantages
Alkylation with halide Tetrahydro-2-furanylmethyl bromide KOH or NaH DMF, THF 80–100 °C 70–85 Straightforward, good yield Requires halide intermediate
Acid-catalyzed etherification Tetrahydro-2-furanmethanol, piperidine p-TSA DMF/CH3CN Reflux 65–80 Metal-free, stereoselective Longer reaction time
Base-promoted substitution Piperidine, tetrahydro-2-furanylmethoxy intermediate KOH DMF Room temp to 100 °C 75 High selectivity, mild conditions Moderate yield at room temp

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₅NO₂
Molecular Weight : Approximately 209.25 g/mol
Structural Features : The compound features a piperidine ring substituted with a tetrahydro-2-furanylmethoxy group, which enhances its lipophilicity and potential for biological activity.

Medicinal Chemistry

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine serves as a valuable building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic profiles.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 both in vitro and in vivo, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated promising anticancer properties across various cancer cell lines. Studies indicate that it can inhibit the growth of lung, breast, and colorectal cancer cells by arresting the cell cycle at the G2/M phase through inhibition of tubulin polymerization.

Enzyme Inhibition

This compound has been investigated as an inhibitor of several enzymes involved in disease processes. Notably, it shows potential as a selective inhibitor of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses and cancer progression.

Case Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent.

Case Study on Anticancer Efficacy

In vitro assays conducted on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis. These findings suggest its role as a promising anticancer candidate.

Summary Table of Applications

ApplicationDescription
Medicinal ChemistryBuilding block for novel pharmaceuticals
Anti-inflammatoryInhibits pro-inflammatory cytokines (TNF-α, IL-6)
Anticancer ActivityInhibits growth of various cancer cell lines; induces apoptosis
Enzyme InhibitionSelective inhibitor of MAPKs involved in inflammatory responses and cancer progression

Mechanism of Action

The mechanism of action of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison
Parameter 3-[2-(THF-methoxy)ethyl]piperidine TENOCYCLIDINE Benzethidine ethyl ester Piperine
Core Structure Piperidine + THF-ethoxy Piperidine + thienyl Piperidine + benzyl ether Piperidine + aliphatic chain
Molecular Weight ~265 g/mol (estimated) 249.4 g/mol ~349 g/mol 285.3 g/mol
Pharmacological Action Opioid (presumed) NMDA antagonist Opioid analgesic TRPV1 agonist
Regulatory Status Internationally controlled Schedule I (psychotropic) Controlled substance Unrestricted
Source Synthetic Synthetic Synthetic Natural (Piper spp.)

Biological Activity

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, also known by its CAS number 946760-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies from existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This compound features a piperidine ring substituted with a tetrahydrofuran moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that piperidine derivatives exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. For example, a related study demonstrated that certain piperidine analogs inhibited tumor growth in xenograft models .

Neuroprotective Effects

The neuroprotective effects of piperidine derivatives have also been noted. Some studies indicate that these compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and pathogens.
  • Receptor Modulation : Piperidine derivatives may act as ligands for various receptors, influencing neurotransmitter systems and cellular signaling pathways.
  • Antioxidant Activity : The presence of the tetrahydrofuran moiety may enhance the antioxidant capacity of the compound, contributing to its neuroprotective effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives found that modifications at the 2-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of a tetrahydrofuran ring was associated with improved membrane permeability .

Study 2: Anticancer Activity

In an experimental model using human breast cancer cell lines, a related piperidine compound demonstrated IC50 values in the low micromolar range. The study concluded that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeCompound ClassEffectReference
AntimicrobialPiperidine DerivativesInhibition of bacterial growth
AnticancerPiperidine AnalogInduction of apoptosis
NeuroprotectivePiperidine DerivativesReduction of oxidative stress

Q & A

Q. Methodological Approach :

  • Solvent Selection : Use aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction homogeneity and reduce side reactions .
  • Catalyst Optimization : Employ enantioselective catalysts (e.g., CBS-oxazaborolidine) to improve stereochemical control, as demonstrated in analogous piperidine syntheses .
  • Temperature Gradients : Implement stepwise temperature adjustments (e.g., −15°C to room temperature) to stabilize intermediates and suppress thermal degradation .
  • Byproduct Monitoring : Use inline analytical techniques (e.g., GC-MS) to track reaction progress and adjust stoichiometry dynamically .

What advanced analytical techniques are recommended for characterizing the stereochemistry of this compound derivatives?

Q. Methodological Approach :

  • Chiral Chromatography : Utilize chiral stationary phases (CSPs) in HPLC to resolve enantiomers and quantify optical purity .
  • Nuclear Magnetic Resonance (NMR) : Employ 19F^{19}\text{F} NMR or NOESY experiments to confirm spatial arrangements of substituents, particularly for trifluoromethyl groups .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, especially for novel derivatives .
  • Computational Modeling : Validate experimental data with density functional theory (DFT) calculations to predict spectroscopic signatures .

What safety protocols should be prioritized when handling reactive intermediates during the synthesis of tetrahydrofuran-containing piperidine derivatives?

Q. Methodological Approach :

  • Controlled Ventilation : Ensure fume hoods with ≥100 fpm face velocity to mitigate inhalation risks during solvent evaporation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal exposure .
  • Spill Management : Pre-treat workspaces with inert adsorbents (e.g., silica gel) and equip labs with dry chemical fire extinguishers .
  • Emergency Protocols : Establish immediate access to eyewash stations and safety showers, particularly when working with corrosive reagents like acetyl chloride .

How can computational reaction path search methods enhance the design of novel derivatives of this compound?

Q. Methodological Approach :

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to map potential energy surfaces and identify low-energy reaction pathways .
  • Transition State Analysis : Apply nudged elastic band (NEB) methods to locate and optimize transition states, reducing trial-and-error experimentation .
  • Machine Learning Integration : Train models on existing reaction databases to predict regioselectivity and solvent effects for new derivatives .
  • Feedback Loops : Cross-validate computational predictions with experimental kinetics (e.g., via stopped-flow techniques) to refine accuracy .

What methodological approaches are effective in resolving contradictory biological activity data observed in structurally similar piperidine analogs?

Q. Methodological Approach :

  • Factorial Design : Systematically vary parameters (e.g., substituent position, solvent polarity) using a 2k2^k factorial matrix to isolate confounding variables .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, leveraging tools like RevMan for statistical harmonization .
  • Isotopic Labeling : Use 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs to trace metabolic pathways and clarify mechanism-based discrepancies .
  • Receptor Binding Assays : Perform competitive binding studies with radioligands (e.g., 3H^3\text{H}-labeled compounds) to validate target engagement specificity .

What experimental strategies enable enantioselective synthesis of chiral centers in this compound scaffolds?

Q. Methodological Approach :

  • Asymmetric Hydrogenation : Employ iridium catalysts with chiral ligands (e.g., BINAP) to induce enantioselectivity in hydrogenation steps .
  • Dynamic Kinetic Resolution : Use enzymes or organocatalysts to resolve racemic mixtures under kinetic control .
  • Chiral Auxiliaries : Incorporate temporary stereodirecting groups (e.g., Evans oxazolidinones) that are cleavable post-synthesis .
  • Enantiomeric Excess (ee) Optimization : Screen chiral additives (e.g., tartaric acid derivatives) to enhance ee values in crystallization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.